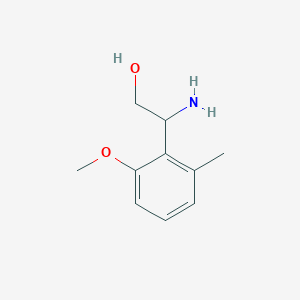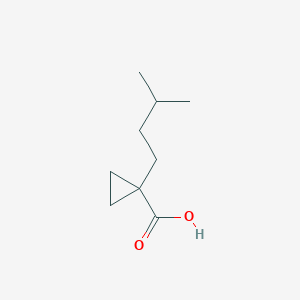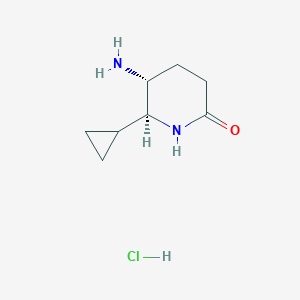
(3R)-3-hydroxyoct-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxyoct-4-enoic acid: is a naturally occurring fatty acid derivative with significant biological and industrial relevance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-hydroxyoct-4-enoic acid typically involves the chemical modification of simpler fatty acids. One common method is the oxidation of (3R)-3-hydroxyoctanoic acid using specific oxidizing agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological methods. This involves the use of genetically modified microorganisms that can produce the compound through fermentation processes.
Chemical Reactions Analysis
(3R)-3-Hydroxyoct-4-enoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: (3R)-3-hydroxyoctanoic acid.
Reduction: (3R)-3-hydroxyoctane.
Substitution: Bromo-(3R)-3-hydroxyoct-4-enoic acid.
Scientific Research Applications
(3R)-3-Hydroxyoct-4-enoic acid: has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in cell signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the production of bio-based materials and pharmaceuticals.
Mechanism of Action
(3R)-3-Hydroxyoct-4-enoic acid: is structurally similar to other fatty acid derivatives, such as (3R)-3-hydroxypent-4-enoic acid and (3R)-3-hydroxyoctanoic acid. its unique stereochemistry and functional groups contribute to its distinct biological and chemical properties.
Comparison with Similar Compounds
(3R)-3-Hydroxypent-4-enoic acid
(3R)-3-Hydroxyoctanoic acid
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(E,3R)-3-hydroxyoct-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h4-5,7,9H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m0/s1 |
InChI Key |
XWLRJZXXLLFLAS-KPJROHGDSA-N |
Isomeric SMILES |
CCC/C=C/[C@@H](CC(=O)O)O |
Canonical SMILES |
CCCC=CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


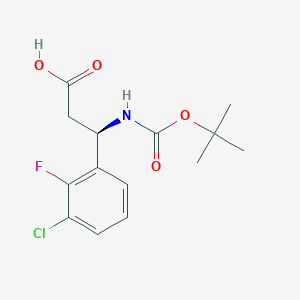
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)
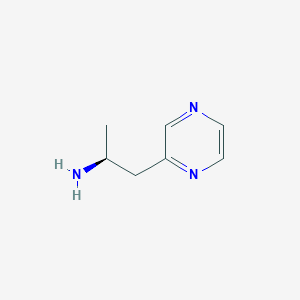

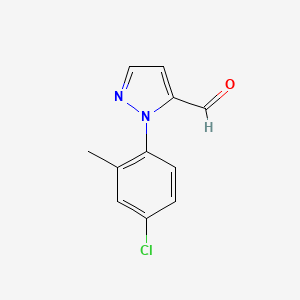
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
